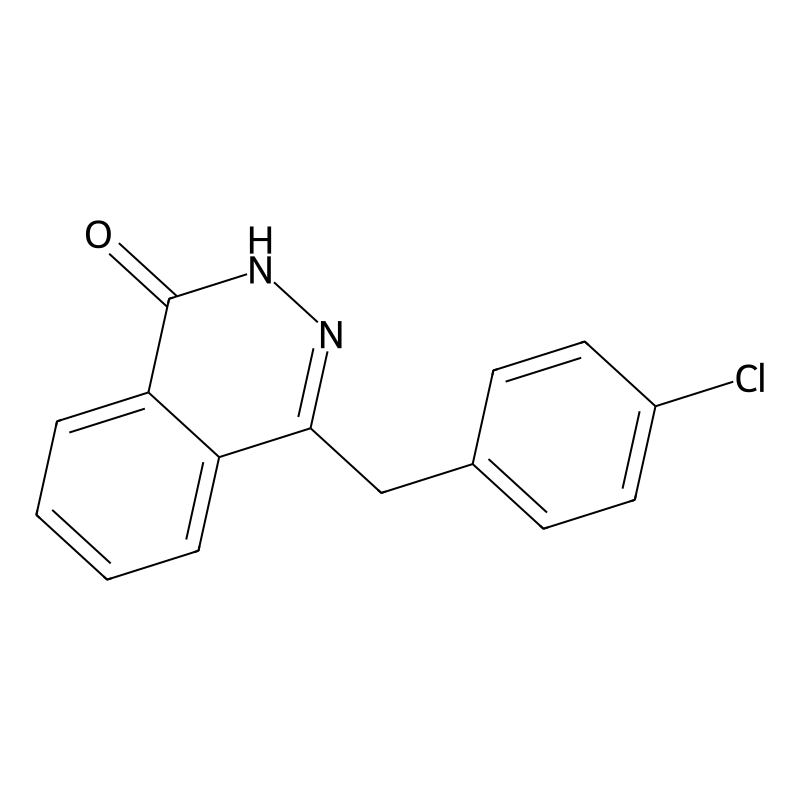4-(4-chlorobenzyl)phthalazin-1(2H)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
4-(4-chlorobenzyl)phthalazin-1(2H)-one is a chemical compound with the molecular formula C15H11ClN2O and a molecular weight of 270.71 g/mol. The compound features a phthalazinone core, which is characterized by a fused bicyclic structure containing nitrogen atoms. The presence of the 4-chlorobenzyl group enhances its chemical properties and potential biological activity. This compound is recognized for its role in pharmaceutical research, particularly as an impurity related to azelastine, a known antihistamine used for treating allergic conditions .
Chemical Identification
4-(4-Chlorobenzyl)phthalazin-1(2H)-one is an organic compound belonging to the class of phthalazinones. PubChem, a database of chemical information from the National Institutes of Health, provides a summary of the compound's structure, identifiers, and properties [].
Research Areas
Limited information is publicly available on the specific scientific research applications of 4-(4-chlorobenzyl)phthalazin-1(2H)-one. However, scientific research involving phthalazinones often explores their potential biological activities []. This is because the core phthalazine structure is present in various natural products with interesting properties [].
- Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in various oxidized derivatives.
- Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding reduced forms of the compound.
- Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of diverse derivatives .
These reactions are typically conducted in organic solvents and may require specific catalysts and controlled temperature and pressure conditions.
The biological activity of 4-(4-chlorobenzyl)phthalazin-1(2H)-one has been explored primarily in the context of its antifungal properties. Research indicates that derivatives of phthalazinone, including this compound, exhibit significant antifungal activity against various fungal strains. This activity is thought to arise from its ability to interact with specific biological targets within fungal cells, although detailed mechanisms remain to be fully elucidated .
The synthesis of 4-(4-chlorobenzyl)phthalazin-1(2H)-one typically involves the reaction of phthalazine with 4-chlorobenzyl chloride. This reaction can be optimized to achieve high yields and purity. The general procedure includes:
- Refluxing phthalazine with 4-chlorobenzyl chloride in an appropriate solvent.
- Purification of the resulting product through crystallization or chromatography to isolate the desired compound .
Alternative synthetic routes may involve functionalization of existing phthalazinone derivatives through nucleophilic substitution or other coupling reactions .
4-(4-chlorobenzyl)phthalazin-1(2H)-one has several applications:
- Pharmaceuticals: It serves as a reference standard in pharmaceutical quality control and method development, particularly for formulations containing azelastine .
- Chemical Research: The compound is utilized in analytical chemistry for qualitative and quantitative analyses due to its distinct chemical properties.
- Biological Studies: It is employed in research to investigate its effects on various biological systems, contributing to the understanding of phthalazinone derivatives' mechanisms of action .
Studies have indicated that 4-(4-chlorobenzyl)phthalazin-1(2H)-one interacts with specific molecular targets, potentially influencing cellular pathways related to inflammation and allergic responses. Its role as an impurity in azelastine formulations has prompted investigations into how it affects the pharmacokinetics and pharmacodynamics of the primary drug .
Several compounds share structural similarities with 4-(4-chlorobenzyl)phthalazin-1(2H)-one. Notable comparisons include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Azelastine | Antihistamine with a similar core structure | Primarily used for allergy treatment |
| Phthalazine Derivatives | Variants with different substituents on the phthalazine core | Diverse biological activities |
| 2-Methylphthalazin-1(2H)-one | Methyl group at position 2 instead of chlorobenzyl | Exhibits antifungal properties |
| 6-Chloro-1H-indazole-3-carbaldehyde | Indazole core with a chlorine substituent | Different pharmacological profile |
The uniqueness of 4-(4-chlorobenzyl)phthalazin-1(2H)-one lies in its specific combination of the phthalazinone structure and the chlorobenzyl group, which may impart distinct reactivity and biological activity compared to other similar compounds .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








